N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide
Description
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide (hereafter referred to as the target compound) is a benzoxazepin derivative featuring a 3-phenylpropanamide substituent at the 7-position of the heterocyclic core. The 3-phenylpropanamide group introduces lipophilic and aromatic properties, which may influence pharmacokinetic parameters such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-6-13-4-2-1-3-5-13)20-14-7-8-16-15(12-14)18(22)19-10-11-23-16/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMQZZBELWDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with phenylpropanoyl chloride in the presence of a base, followed by cyclization to form the oxazepine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated derivatives, and substitution reactions can result in various substituted oxazepines .
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares its benzoxazepin core with several analogs, differing primarily in substituent groups. Below is a detailed comparison based on structural features, molecular properties, and inferred bioactivity.
Structural and Molecular Comparisons
Key Observations:
- Substituent Flexibility : The target compound’s 3-phenylpropanamide group provides a balance of flexibility and lipophilicity, whereas BF21247’s chromene carboxamide introduces rigidity and extended conjugation .
- Bioactivity Clues : Compounds like BF21247 and BF37402 lack explicit activity data in the provided evidence, but analogs with hydroxamic acid groups (e.g., Compound 5) show antioxidant properties via radical scavenging (DPPH assay, IC₅₀ ~15 µM) . The target compound’s amide group may lack this chelation capacity but could exhibit distinct mechanisms.
Hypothetical Pharmacological Profiles
While direct bioactivity data for the target compound are unavailable, comparisons suggest:
- Antioxidant Potential: Unlikely to match hydroxamic acid derivatives (e.g., Compound 5) due to the absence of a chelating group .
Q & A
Q. Characterization :
- NMR Spectroscopy : To confirm regiochemistry and purity (e.g., H and C NMR for backbone protons and carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystals are obtainable .
Basic: What key functional groups influence the compound’s reactivity and biological activity?
Answer:
The benzoxazepine core and 3-phenylpropanamide moiety are critical:
- Benzoxazepine Ring : The lactam (5-oxo group) participates in hydrogen bonding with biological targets, while the ether oxygen enhances solubility .
- 3-Phenylpropanamide : The phenyl group enables hydrophobic interactions, and the amide linker allows for structural derivatization to optimize binding affinity .
Q. Reactivity :
- The lactam is susceptible to nucleophilic attack under basic conditions, enabling ring-opening reactions for derivative synthesis .
- The amide bond can undergo hydrolysis in acidic/basic environments, requiring stability assays during formulation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Answer:
Contradictions often arise from differences in experimental design :
- Assay Conditions : Variability in cell lines (e.g., prostate vs. breast cancer), serum concentrations, or incubation times .
- Compound Purity : Impurities >5% can skew results; validate purity via HPLC before assays .
- Target Specificity : Use knockdown/knockout models (e.g., CRISPR) to confirm on-target effects vs. off-target interactions .
Example : A study reporting weak antitumor activity (IC >50 µM) may have used non-optimized cell culture media, whereas another with IC <10 µM employed hypoxia-mimicking conditions .
Advanced: What computational strategies are effective for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking : Screen against kinase or GPCR libraries to identify potential targets. Use Glide or AutoDock Vina with flexible side-chain sampling .
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) over 100+ ns to assess stability of interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to guide synthetic prioritization .
Advanced: How can reaction conditions be optimized for scalable synthesis without compromising yield?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
- Continuous Flow Chemistry : Reduces side reactions (e.g., epimerization) and improves heat transfer vs. batch reactors .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Table 1 : Optimization Parameters for Amide Coupling Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents racemization |
| Solvent | DMF/CHCl (1:1) | Balances solubility/reactivity |
| Coupling Agent | HATU vs. EDC | HATU improves efficiency by 20% |
Advanced: What in vivo models are suitable for evaluating antitumor efficacy and toxicity?
Answer:
- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived xenografts (PDXs) for human-relevant pharmacokinetics .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly. Dose-limiting toxicity (DLT) is often observed at >100 mg/kg/day .
- Combination Therapy : Co-administer with checkpoint inhibitors (e.g., anti-PD-1) to assess synergistic effects .
Table 2 : Antitumor Activity in Preclinical Models
| Cell Line | IC (µM) | Model Type | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 8.2 ± 1.3 | 2D Monolayer | |
| PC-3 (Prostate) | 12.5 ± 2.1 | 3D Spheroid | |
| HCT-116 (Colon) | 6.7 ± 0.9 | PDX |
Advanced: How can stability and degradation pathways be systematically analyzed?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- LC-MS/MS : Characterize degradation products; major pathways include lactam hydrolysis and phenyl ring oxidation .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; correlate results with Arrhenius predictions for shelf-life estimation .
Advanced: What strategies address low reproducibility in published SAR studies?
Answer:
- Standardized Assay Protocols : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series, n=3 replicates) .
- Open Data Platforms : Share raw data (e.g., PubChem BioAssay) to enable meta-analyses of structural analogs .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .
Advanced: How can structure-activity relationship (SAR) studies be designed to balance efficiency and depth?
Answer:
- Fragment-Based Screening : Test core benzoxazepine analogs with minimal substitutions to identify critical pharmacophores .
- Parallel Synthesis : Use automated platforms (e.g., Chemspeed) to generate 50–100 derivatives with systematic variations (e.g., R = -OCH, -CF, -Cl) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity; e.g., meta-CF boosts potency by 1.5 log units .
Advanced: What methodologies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down/MS identification .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time interactions in live cells using luciferase-tagged targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
